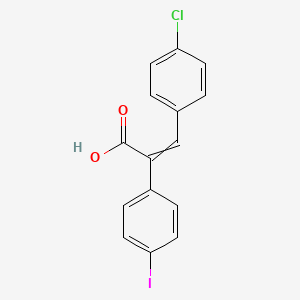

(2Z)-3-(4-Chlorophenyl)-2-(4-iodophenyl)-acrylic acid

Description

Propriétés

IUPAC Name |

3-(4-chlorophenyl)-2-(4-iodophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClIO2/c16-12-5-1-10(2-6-12)9-14(15(18)19)11-3-7-13(17)8-4-11/h1-9H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIACNOMAKCIAAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C(C2=CC=C(C=C2)I)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Knoevenagel Condensation Approach

The most common and direct method to prepare this compound involves a Knoevenagel condensation between 4-iodobenzaldehyde and 4-chlorophenylacetic acid or its derivatives under basic conditions. The reaction proceeds as follows:

- Starting materials: 4-iodobenzaldehyde and 4-chlorophenylacetic acid (or its ester).

- Catalysts/Base: Commonly sodium hydroxide, potassium carbonate, or organic bases such as piperidine.

- Solvents: Ethanol, methanol, or other polar protic solvents.

- Reaction conditions: Room temperature to moderate heating (25–80°C), reaction times ranging from several hours to overnight.

- Mechanism: The base deprotonates the active methylene group of the phenylacetic acid derivative, which then condenses with the aldehyde to form the α,β-unsaturated carboxylic acid via elimination of water.

- Stereochemical control: Reaction conditions such as solvent polarity and temperature influence the Z/E isomer ratio, with lower temperatures and non-polar solvents favoring the (2Z) isomer.

Purification typically involves recrystallization or column chromatography to isolate the pure (2Z) isomer, confirmed by NMR and HPLC analysis.

Horner–Wadsworth–Emmons (HWE) Reaction

An alternative method uses the Horner–Wadsworth–Emmons reaction, which offers stereochemical control and high yields for α,β-unsaturated acids:

- Starting materials: A phosphonate ester bearing the 4-chlorophenyl group and 4-iodobenzaldehyde.

- Base: Strong bases such as sodium hydride or potassium tert-butoxide to generate the phosphonate carbanion.

- Solvent: Typically tetrahydrofuran (THF) or dimethylformamide (DMF).

- Reaction conditions: Low temperatures (0°C to room temperature) to favor (2Z) isomer formation.

- Mechanism: The phosphonate carbanion adds nucleophilically to the aldehyde, forming an intermediate that eliminates to yield the α,β-unsaturated acid with control over the cis/trans (Z/E) geometry.

This method can provide better stereoselectivity and is suitable for scale-up with optimized reaction parameters.

Catalysis and Ionic Liquid Promotion

Recent research highlights the use of imidazolium-based ionic liquids as catalysts for Knoevenagel condensation, offering mild reaction conditions and enhanced yields:

- Catalyst: Ionic liquids such as 1-methoxyethyl-3-methylimidazolium trifluoroacetate.

- Advantages: Catalyst recyclability, no need for additional solvents or harsh bases, and good to excellent yields.

- Reaction conditions: Room temperature, short reaction times.

- Effect on stereochemistry: Ionic liquids can influence the reaction pathway and selectivity, potentially improving the yield of the (2Z) isomer.

This approach is promising for environmentally friendly and efficient synthesis.

Detailed Reaction Conditions and Yields

| Method | Starting Materials | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Knoevenagel Condensation | 4-iodobenzaldehyde + 4-chlorophenylacetic acid | NaOH, K2CO3, or piperidine | Ethanol, Methanol | 25–80 | 6–24 | 70–90 | Requires purification to isolate (2Z) |

| Horner–Wadsworth–Emmons (HWE) | 4-iodobenzaldehyde + phosphonate ester | NaH, KOtBu | THF, DMF | 0–25 | 3–6 | 80–95 | High stereoselectivity for (2Z) isomer |

| Ionic Liquid Catalysis | 4-iodobenzaldehyde + 4-chlorophenylacetic acid | Imidazolium-based ionic liquid | Neat or minimal solvent | 25 | 1–4 | 85–95 | Mild, recyclable catalyst, green method |

Analytical Confirmation of Product

- NMR Spectroscopy: ^1H NMR coupling constants (J_H-H ≈ 12–14 Hz) confirm the (2Z) configuration. Aromatic proton patterns verify substitution.

- IR Spectroscopy: Characteristic carboxylic acid C=O stretch near 1670 cm⁻¹.

- Mass Spectrometry: High-resolution MS confirms molecular formula and iodine isotopic pattern.

- Chromatography: HPLC or column chromatography used for purification and isomer separation.

Research Findings and Optimization Notes

- Reaction temperature and solvent polarity critically affect the Z/E isomer ratio; lower temperatures and less polar solvents favor the (2Z) isomer.

- The use of bases such as piperidine or potassium carbonate provides efficient catalysis for Knoevenagel condensation with good stereoselectivity.

- Horner–Wadsworth–Emmons reaction offers superior control over stereochemistry and is preferred for complex or scale-up synthesis.

- Ionic liquid catalysts represent an emerging green chemistry approach, improving reaction rates and catalyst recyclability.

- Purification steps such as recrystallization or chromatography are essential to obtain high-purity this compound suitable for research and industrial applications.

Analyse Des Réactions Chimiques

Types of Reactions

(2Z)-3-(4-Chlorophenyl)-2-(4-iodophenyl)-acrylic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce the double bond or the aromatic rings.

Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like sodium iodide in acetone (Finkelstein reaction) or silver nitrate can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Applications De Recherche Scientifique

(2Z)-3-(4-Chlorophenyl)-2-(4-iodophenyl)-acrylic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mécanisme D'action

The mechanism of action of (2Z)-3-(4-Chlorophenyl)-2-(4-iodophenyl)-acrylic acid involves its interaction with specific molecular targets. The presence of halogen atoms can enhance its binding affinity to certain enzymes or receptors, influencing their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties are influenced by halogen substitution and functional group variations. Key comparisons include:

Key Findings

In pyrazole-based pharmaceuticals (e.g., AM251 vs. rimonabant), iodine improves receptor binding affinity over chlorine due to its larger van der Waals radius .

Functional Group Impact :

- Electron-withdrawing groups (e.g., CF3, I) enhance acidity (pKa ~2–3 for trifluoromethyl derivatives) compared to acetamido or hydroxyphenyl groups .

- Mercapto (-SH) substituents may confer redox activity but are prone to oxidation, limiting stability .

Biological Activity :

- Trifluoromethyl analogs exhibit antiviral properties, while acetamido derivatives serve as intermediates for antiproliferative agents .

- Chlorophenyl-iodophenyl pairing (as in the target compound) is unique; similar dual-halogenated structures show enhanced kinase inhibition in docking studies .

Synthetic Efficiency: Green synthesis methods using ethanol-water solvents reduce costs and environmental impact compared to traditional 1,4-dioxane-based routes . Palladium-catalyzed methods achieve high yields (>90%) but require expensive catalysts .

Data-Driven Insights

Activité Biologique

(2Z)-3-(4-Chlorophenyl)-2-(4-iodophenyl)-acrylic acid is a compound of significant interest due to its potential biological activities. Research has indicated that this compound may possess antimicrobial and anticancer properties, making it a candidate for further investigation in therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may function as an inhibitor or modulator of various enzymes and receptors, influencing numerous biochemical pathways. The precise molecular targets and mechanisms can vary based on the context of its use, including its application in cancer therapy and antimicrobial treatments.

Anticancer Activity

Recent studies have explored the anticancer properties of acrylic acid derivatives similar to this compound. For instance, a related compound demonstrated significant cytotoxic effects against the MDA-MB-231 breast cancer cell line, with an IC50 value of 3.24 ± 0.13 μM, indicating potent antiproliferative activity . This compound also exhibited an 80.07% inhibition of β-tubulin polymerization, crucial for cancer cell division.

Case Study: In Vivo Antitumor Screening

The in vivo efficacy of acrylic acid derivatives has been assessed using EAC (Ehrlich Ascites Carcinoma) models. When administered as sodium salts, these compounds significantly reduced EAC cell counts and volumes, leading to increased survival rates in treated mice compared to controls . The highest efficacy was observed at a dosage of 20 mg/kg, highlighting the potential for clinical applications in cancer treatment.

Antimicrobial Activity

Beyond anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains, although detailed mechanisms remain to be elucidated.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound. Modifications in the phenyl rings and substituents have shown to influence both anticancer and antimicrobial activities. For example, the presence of halogen atoms like chlorine and iodine appears to enhance biological activity by altering electronic properties and steric effects .

Data Table: Biological Activity Overview

Q & A

Q. What are the established synthetic routes for (2Z)-3-(4-chlorophenyl)-2-(4-iodophenyl)-acrylic acid?

The compound is synthesized via oxazolone ring-opening reactions. A typical method involves refluxing oxazolone derivatives (e.g., 3a,b) with 20% potassium hydroxide, followed by neutralization with weak hydrochloric acid and crystallization in aqueous ethanol (70%) . Alternative routes may use Boc-protected 4-iodophenylpropanoic acid intermediates, as seen in analogous syntheses of related acrylate derivatives .

Q. How is the Z-configuration of the double bond confirmed experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming stereochemistry. For example, related (Z)-acrylic acid derivatives were validated via SCXRD, with mean σ(C–C) bond deviations of 0.003–0.005 Å and R factors <0.15 . Nuclear Overhauser Effect (NOE) spectroscopy in NMR can also corroborate spatial proximity of substituents in the Z-isomer.

Q. What analytical methods ensure purity and stability of the compound?

Reverse-phase high-performance liquid chromatography (RP-HPLC) under varying pH conditions (e.g., pH 2–7) is used to assess purity and detect impurities. Method validation includes parameters like linearity (R² >0.999), precision (%RSD <2), and recovery rates (98–102%) . Stability studies may involve accelerated degradation under heat, light, or humidity.

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize Z-isomer yield?

Key factors include:

- Catalyst selection : Palladium or copper catalysts enhance regioselectivity in cyclization steps for analogous heterocyclic acrylates .

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while ethanol-water mixtures improve crystallization .

- Temperature control : Reflux durations (1–2 hours) balance reaction completion and byproduct minimization .

Q. What computational strategies elucidate the compound’s biological activity?

Molecular docking studies compare the compound’s binding affinity with targets like tubulin (for antiproliferative activity) or kinase enzymes. For example, docking into the colchicine-binding site of tubulin (PDB ID: 1SA0) using AutoDock Vina can predict interactions with residues such as βCys241 and βLys254 . MD simulations (e.g., GROMACS) further assess stability of ligand-receptor complexes over 100 ns trajectories.

Q. How should researchers resolve contradictions in reported biological activity data?

Discrepancies may arise from:

- Structural variations : Substitutions on the benzamido group (e.g., 3,4-dimethoxy vs. 4-iodo) alter steric and electronic profiles, affecting potency .

- Assay conditions : Varying cell lines (e.g., MCF-7 vs. HeLa) or incubation times (24 vs. 48 hours) impact IC₅₀ values. Meta-analyses using standardized protocols (e.g., NIH/NCATS guidelines) improve reproducibility .

Q. What strategies improve solubility for in vivo studies without compromising activity?

- Prodrug design : Esterification of the carboxylic acid group (e.g., ethyl ester derivatives) enhances lipophilicity .

- Co-solvent systems : PEG-400/water mixtures (70:30 v/v) increase aqueous solubility while maintaining stability .

Methodological Tables

Table 1. Key Crystallographic Data for Structural Validation

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| R factor | 0.052–0.121 |

| Bond angle deviation | <0.5° |

| Torsion angle (C=C–COO) | 172.3° (Z-configuration) |

Table 2. RP-HPLC Conditions for Purity Analysis

| Column | Mobile Phase (pH 4.5) | Flow Rate | Detection (λ) | Retention Time |

|---|---|---|---|---|

| C18 (250 mm) | Acetonitrile:buffer | 1.0 mL/min | 254 nm | 8.2 ± 0.3 min |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.